N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-11-17(23-25-13)22-18(24)12-26-20-15-9-5-6-10-16(15)21-19(20)14-7-3-2-4-8-14/h2-11,21H,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSSBSCHFLNLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Indole Ring: The indole ring is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of the Rings: The oxazole and indole rings are then coupled through a sulfanylacetamide linkage. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Coupling Reagents: EDCI, DCC.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Overview
Molecular Formula : C20H17N3O2S
Molecular Weight : 363.4329 g/mol
CAS Number : 536979-13-2
The compound is characterized by its oxazole and indole structures, which are known for their diverse biological activities.
Pain Perception and Inflammation
The activation of TRPM3 channels by this compound leads to an influx of calcium ions into cells, which plays a significant role in transmitting pain signals. Additionally, it has been shown to modulate inflammatory responses, suggesting therapeutic applications in treating conditions characterized by pain and inflammation.
Antiviral Activity
Recent studies have highlighted the compound's potential as a dual inhibitor against respiratory syncytial virus (RSV) and influenza A virus (IAV). In a series of experiments involving various derivatives of related compounds, several exhibited low micromolar to sub-micromolar effective concentrations against these viruses. Notably, derivatives demonstrated lower cytotoxicity compared to existing antiviral drugs like ribavirin .
- Dual Inhibitor Discovery : A study published in 2020 explored a series of compounds related to N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide. Among the tested derivatives, several showed promising antiviral activity against RSV and IAV with minimal cytotoxic effects .
- Inflammation Modulation : Research has indicated that compounds activating TRPM3 can effectively reduce inflammatory markers in preclinical models. This suggests that N-(5-methyl-1,2-oxazol-3-y)-2[(2-phenyil-H-indol-3-y)sulfanyl]acetamide may have therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The oxazole and indole rings may facilitate binding to enzymes or receptors, while the sulfanylacetamide moiety could participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several derivatives, differing primarily in substituents and heterocyclic systems. Key analogues include:
Table 1: Structural and Molecular Comparison
Key Observations:
- Substituent Effects : The 2-phenylindole group in the target compound may enhance π-π stacking interactions with biological targets compared to simpler aryl groups (e.g., 4-fluorobenzyl in ).
- Heterocyclic Variations : Replacing indole with oxadiazole (e.g., compound 8t) or thiazole (e.g., ) alters electronic properties and solubility.
Key Findings:
- Enzyme Inhibition : Indole-oxadiazole hybrids (e.g., 8t, 8u) show potent LOX and α-glucosidase inhibition, suggesting the target compound may share similar mechanisms .
- Pathway Modulation : iCRT3’s activity highlights the role of sulfanyl acetamide derivatives in disrupting protein-protein interactions (e.g., β-catenin/TCF) .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Properties
The compound features a unique structure comprising an oxazole ring and an indole derivative, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 270.34 g/mol.
Mechanisms of Biological Activity
1. Anticancer Activity
Research indicates that compounds containing the 5-(3'-indolyl)oxazole scaffold exhibit significant anticancer properties. These derivatives have been shown to induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins . The presence of the indole moiety is particularly noted for enhancing cytotoxic effects against tumor cells.
2. Antimicrobial Effects
The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that it can inhibit bacterial growth by disrupting cellular processes and damaging bacterial membranes .
3. Anti-inflammatory Properties
this compound has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammation markers in various models. The compound appears to inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Data Table: Biological Activity Summary
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to the compound's ability to activate apoptotic pathways while inhibiting cell proliferation .
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, this compound showed superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values significantly lower than those of conventional treatments . This highlights its potential as a novel antimicrobial agent.
Case Study 3: Anti-inflammatory Research
In animal models of inflammation, administration of this compound resulted in marked reductions in edema and inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
